molecular formula C6H15OP B14535639 Ethyl(methyl)oxo(propyl)-lambda~5~-phosphane CAS No. 62244-16-0

Ethyl(methyl)oxo(propyl)-lambda~5~-phosphane

Cat. No.: B14535639
CAS No.: 62244-16-0
M. Wt: 134.16 g/mol
InChI Key: PJJNYSMYVVJTED-UHFFFAOYSA-N
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Description

Ethyl(methyl)oxo(propyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of ethyl, methyl, oxo, and propyl groups attached to a lambda5-phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(methyl)oxo(propyl)-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with ethyl, methyl, and propyl substituents under controlled conditions. One common method is the reaction of a phosphane with ethyl chloride, methyl iodide, and propyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl(methyl)oxo(propyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethyl, methyl, and propyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated reagents like alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Hydroxyl-substituted phosphines.

    Substitution: Various alkyl or aryl-substituted phosphines.

Scientific Research Applications

Ethyl(methyl)oxo(propyl)-lambda~5~-phosphane has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(methyl)oxo(propyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing catalytic activity and biochemical pathways. Its unique structure allows it to modulate various biological processes, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(ethyl)oxo(propyl)-lambda~5~-phosphane
  • Ethyl(methyl)oxo(butyl)-lambda~5~-phosphane
  • Propyl(methyl)oxo(ethyl)-lambda~5~-phosphane

Uniqueness

Ethyl(methyl)oxo(propyl)-lambda~5~-phosphane is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties

Properties

CAS No.

62244-16-0

Molecular Formula

C6H15OP

Molecular Weight

134.16 g/mol

IUPAC Name

1-[ethyl(methyl)phosphoryl]propane

InChI

InChI=1S/C6H15OP/c1-4-6-8(3,7)5-2/h4-6H2,1-3H3

InChI Key

PJJNYSMYVVJTED-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(C)CC

Origin of Product

United States

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